Cas no 98633-02-4 (Valine, N-(1-oxopropyl)-)

Valine, N-(1-oxopropyl)- 化学的及び物理的性質
名前と識別子
-
- Valine, N-(1-oxopropyl)-
- Propionylvaline
- CS-0273674
- Propionyl-DL-valine
- 98633-02-4
- AKOS000131209
- AKOS017271881
- EN300-740840
- 3-METHYL-2-PROPANAMIDOBUTANOIC ACID
- SCHEMBL4182518
-
- インチ: 1S/C8H15NO3/c1-4-6(10)9-7(5(2)3)8(11)12/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m0/s1
- InChIKey: ONFCFBRYSUZTJY-ZETCQYMHSA-N
- SMILES: C(O)(=O)[C@H](C(C)C)NC(=O)CC
計算された属性
- 精确分子量: 173.10519334g/mol
- 同位素质量: 173.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 177
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4Ų
- XLogP3: 1
じっけんとくせい
- 密度みつど: 1.069±0.06 g/cm3(Predicted)
- Boiling Point: 369.7±25.0 °C(Predicted)
- 酸度系数(pKa): 3.63±0.10(Predicted)
Valine, N-(1-oxopropyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-740840-2.5g |
3-methyl-2-propanamidobutanoic acid |
98633-02-4 | 2.5g |
$1791.0 | 2023-05-30 | ||
Enamine | EN300-740840-0.1g |
3-methyl-2-propanamidobutanoic acid |
98633-02-4 | 0.1g |
$804.0 | 2023-05-30 | ||
Enamine | EN300-740840-0.05g |
3-methyl-2-propanamidobutanoic acid |
98633-02-4 | 0.05g |
$768.0 | 2023-05-30 | ||
Enamine | EN300-740840-0.25g |
3-methyl-2-propanamidobutanoic acid |
98633-02-4 | 0.25g |
$840.0 | 2023-05-30 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344344-5g |
Propionylvaline |
98633-02-4 | 98% | 5g |
¥18990.00 | 2024-04-23 | |
Enamine | EN300-740840-1.0g |
3-methyl-2-propanamidobutanoic acid |
98633-02-4 | 1g |
$914.0 | 2023-05-30 | ||
Enamine | EN300-740840-10.0g |
3-methyl-2-propanamidobutanoic acid |
98633-02-4 | 10g |
$3929.0 | 2023-05-30 | ||
Enamine | EN300-740840-5.0g |
3-methyl-2-propanamidobutanoic acid |
98633-02-4 | 5g |
$2650.0 | 2023-05-30 | ||
Enamine | EN300-740840-0.5g |
3-methyl-2-propanamidobutanoic acid |
98633-02-4 | 0.5g |
$877.0 | 2023-05-30 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344344-2.5g |
Propionylvaline |
98633-02-4 | 98% | 2.5g |
¥12852.00 | 2024-04-23 |
Valine, N-(1-oxopropyl)- 関連文献
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
Valine, N-(1-oxopropyl)-に関する追加情報
Valine, N-(1-oxopropyl)- (CAS No. 98633-02-4): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Valine, N-(1-oxopropyl)-, identified by its chemical abstracts service number CAS No. 98633-02-4, is a compound of significant interest in the realm of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered attention for its potential applications in various biochemical pathways and synthetic methodologies. The introduction of this compound into research frameworks has opened new avenues for exploring its role in drug development, metabolic studies, and industrial applications.
The molecular structure of Valine, N-(1-oxopropyl)- consists of a valine backbone modified with a propyl group linked to an aldehyde functionality. This structural configuration imparts distinct reactivity and binding properties, making it a valuable intermediate in organic synthesis. The presence of the aldehyde group allows for further functionalization, enabling the creation of complex derivatives that can serve as building blocks in the synthesis of more intricate molecules.
In recent years, the study of Valine, N-(1-oxopropyl)- has been closely associated with advancements in proteomics and enzyme inhibition research. The compound's ability to interact with specific amino acid residues in proteins has been explored as a means to modulate enzymatic activity. This interaction is particularly relevant in the context of developing targeted therapies for diseases where enzyme dysregulation plays a crucial role.
One of the most compelling aspects of Valine, N-(1-oxopropyl)- is its potential application in the synthesis of novel bioactive molecules. Researchers have leveraged its structural features to develop inhibitors for various enzymes implicated in metabolic disorders. For instance, studies have shown that derivatives of this compound can selectively inhibit certain kinases, which are key players in cellular signaling pathways associated with cancer and inflammation.
The pharmaceutical industry has shown particular interest in Valine, N-(1-oxopropyl)- due to its versatility as a synthetic intermediate. Its incorporation into drug candidates has led to the development of compounds with enhanced pharmacokinetic profiles. By modifying the propyl side chain or introducing additional functional groups, chemists have been able to fine-tune the properties of these derivatives, including their solubility, stability, and bioavailability.
Furthermore, the compound's role in metabolic studies cannot be overstated. Its incorporation into metabolic pathways provides insights into how amino acids are processed within cells. This information is invaluable for understanding diseases related to amino acid metabolism and for developing therapeutic strategies aimed at correcting metabolic imbalances.
The synthesis of Valine, N-(1-oxopropyl)- involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the condensation of valine with propionaldehyde under controlled conditions. Subsequent oxidation and functional group transformations yield the desired product. These synthetic routes not only demonstrate the compound's versatility but also provide valuable methodologies for producing other complex molecules.
In conclusion, Valine, N-(1-oxopropyl)- (CAS No. 98633-02-4) represents a significant advancement in chemical and pharmaceutical research. Its unique structure and reactivity make it a valuable tool for developing new drugs and understanding biological processes at a molecular level. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is likely to grow even further.
98633-02-4 (Valine, N-(1-oxopropyl)-) Related Products
- 1378285-07-4(1-Methyl-2,3-dihydroindole-5-carbonyl chloride)
- 690631-99-3(5-(Hydroxymethyl)-2-(piperidin-1-yl)pyridine)
- 2411272-12-1(N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide)
- 1396673-35-0(2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-ylacetamide)
- 1472038-60-0(8-chloro-6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one)
- 1602028-75-0(3-iodo-4-(pentyloxy)-1lambda6-thiolane-1,1-dione)
- 2229266-91-3(5-bromo-2-methoxypyridin-3-yl sulfamate)
- 2137619-18-0(2-Propenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]-2-methyl-)
- 1930-89-8(1-isocyano-4-methoxy-2-methylbenzene)
- 401567-50-8(1,2-Benzisoxazol-5-ol,3-chloro-)




